molecular formula C28H48O6 B13407902 tris-Epibrassinolide CAS No. 78821-42-8

tris-Epibrassinolide

Cat. No.: B13407902
CAS No.: 78821-42-8
M. Wt: 480.7 g/mol
InChI Key: IXVMHGVQKLDRKH-YEJCTVDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tris-Epibrassinolide is a potent brassinosteroid, a class of plant hormones essential for growth and development. This compound is a valuable tool for researchers studying plant responses to abiotic stresses and mechanisms of growth regulation. Studies demonstrate that 24-Epibrassinolide application significantly improves plant drought tolerance by strengthening the enzymatic antioxidant defense system (including SOD, POD, and CAT activities) and promoting the accumulation of osmoregulatory substances like proline, which collectively mitigate the damaging effects of reactive oxygen species . It also upregulates genes involved in brassinosteroid and auxin (IAA) signaling pathways, promoting cell expansion and leaf thickness, which enhances plant adaptation to stress conditions . In postharvest research, this compound effectively reduces chilling injury symptoms in blood oranges and other fruits during cold storage, as evidenced by lower electrolyte leakage and visual peel damage, while also enhancing the content of beneficial bioactive compounds such as anthocyanins, phenolics, and overall antioxidant activity . Furthermore, exogenous application has been shown to improve growth parameters like shoot length, root length, and leaf area in various species, and can significantly increase the yield and quality of essential oils in aromatic plants like peppermint, notably by boosting the concentration of desirable compounds like menthol . As a plant growth stimulant, it influences critical processes from cell division and elongation to vascular differentiation . This product is supplied for laboratory research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Please note that this chemical may cause long-lasting harmful effects to aquatic life, and releases to the environment should be avoided .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78821-42-8

Molecular Formula

C28H48O6

Molecular Weight

480.7 g/mol

IUPAC Name

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3S,4S,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one

InChI

InChI=1S/C28H48O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14-25,29-32H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,22+,23-,24+,25+,27-,28-/m1/s1

InChI Key

IXVMHGVQKLDRKH-YEJCTVDLSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@@H]([C@H]([C@H](C)C(C)C)O)O

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O

Origin of Product

United States

Synthesis and Advanced Analytical Methodologies for Tris Epibrassinolide Research

Chemical Synthesis Pathways and Derivatization Strategies for tris-Epibrassinolide

The low natural abundance of brassinosteroids necessitates chemical synthesis to produce analogs like this compound for research and potential agricultural applications. The synthesis of these complex molecules often starts from readily available steroidal precursors, such as ergosterol, stigmasterol, and hyodeoxycholic acid. The synthetic routes involve a series of stereoselective reactions to introduce the characteristic functional groups of brassinosteroids, including the vicinal diols in the A-ring and the side chain, as well as the seven-membered B-ring lactone.

Key steps in the synthesis of brassinosteroid analogs often include:

Modification of the Steroid Nucleus: This involves reactions such as oxidation, reduction, and rearrangement to introduce the desired functional groups on the A and B rings. For instance, the formation of the 6-keto group is a common intermediate step before the Baeyer-Villiger oxidation to create the 7-oxa-lactone ring characteristic of many bioactive brassinosteroids.

Construction of the Side Chain: The intricate stereochemistry of the side chain is a significant challenge in brassinosteroid synthesis. Various strategies have been developed to control the stereocenters at C22, C23, and C24.

Derivatization for Analytical Purposes: To enhance the sensitivity and selectivity of analytical methods, this compound and related analogs are often derivatized. A common strategy for mass spectrometry-based analysis is the reaction with 4-(dimethylamino)phenylboronic acid (DMAPBA), which specifically reacts with the vicinal diol groups in the brassinosteroid structure, improving ionization efficiency.

Advanced Analytical Techniques for the Characterization and Quantification of this compound and Related Analogs

The accurate detection and quantification of this compound in complex biological matrices require highly sensitive and specific analytical methods. Several advanced techniques have been developed and optimized for this purpose.

High-Performance Liquid Chromatography (HPLC) Coupled with Specialized Detection Systems (e.g., Evaporative Light Scattering Detection, ELSD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of brassinosteroids. Due to the lack of a strong chromophore in their structure, conventional UV detection is often not sufficiently sensitive. Evaporative Light Scattering Detection (ELSD) provides a universal detection method for non-volatile analytes like this compound. The principle of ELSD involves nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles.

A typical HPLC-ELSD method for the analysis of brassinosteroid analogs, including epibrassinolide (B600385), involves a C18 reversed-phase column with an isocratic or gradient elution using a mixture of acetonitrile (B52724) and water. researchgate.net Optimization of ELSD parameters, such as the drift tube temperature and nebulizer gas flow rate, is crucial for achieving high sensitivity. researchgate.net

ParameterCondition
ColumnC18 reversed-phase (e.g., 150 mm × 4.6 mm, 3 µm)
Mobile PhaseAcetonitrile and water (e.g., 38:62, v/v)
Elution ModeIsocratic
Column Temperature30°C
ELSD Drift Tube Temperature60°C
Nebulizer Gas (Nitrogen) Pressure360 kPa

Mass Spectrometry-Based Methodologies for Structural Elucidation and Quantitative Profiling (e.g., Stable-Isotope Labeling by Amino Acids in Cell Culture (SILAC)-Mass Spectrometry for Protein Analysis)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation and sensitive quantification of brassinosteroids. Electrospray ionization (ESI) is a commonly used ionization technique. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable information for identifying the specific structure of brassinosteroid analogs. For epibrassinolide, fragmentation often involves successive losses of water molecules from the protonated molecular ion.

Stable-Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a quantitative proteomics technique that has been employed to investigate the cellular responses to brassinosteroids. In a SILAC experiment, cells are cultured in media containing either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids. This leads to the incorporation of these isotopes into all newly synthesized proteins. By mixing protein lysates from control and treated (e.g., with epibrassinolide) cells and analyzing them by mass spectrometry, the relative abundance of thousands of proteins can be determined simultaneously.

A study using SILAC-based proteomics on human prostate cancer cells treated with epibrassinolide identified significant changes in the expression of numerous proteins involved in critical cellular processes. This approach provides a global view of the molecular mechanisms underlying the biological effects of this compound.

ProteinFold Change (Epibrassinolide-treated vs. Control)Biological Process
Protein 1Up-regulatedCell Cycle Regulation
Protein 2Down-regulatedProtein Folding
Protein 3Up-regulatedApoptosis
Protein 4Down-regulatedMetabolism

Spectrophotometric and Spectroscopic Approaches for Indirect Assessment and Metabolite Quantification

While direct spectrophotometric detection of this compound is challenging due to its weak UV absorbance, indirect methods can be utilized for quantification and to assess its effects. For instance, the biological activity of this compound can be linked to the production of secondary metabolites that do possess strong chromophores. By measuring the changes in the concentration of these metabolites using spectrophotometry, one can indirectly assess the potency of the brassinosteroid analog.

Bioassay-Guided Activity Profiling of Brassinosteroid Analogs, including this compound

Bioassays are essential tools for evaluating the biological activity of synthesized brassinosteroid analogs and for guiding the purification of new brassinosteroids from natural sources. These assays are based on specific physiological responses of plants to brassinosteroids.

One of the most widely used and highly specific bioassays for brassinosteroids is the rice lamina inclination assay. nih.gov In this assay, rice seedlings are treated with the test compound, and the angle of inclination between the lamina (leaf blade) and the sheath is measured. Brassinosteroids induce a characteristic bending of the lamina joint in a dose-dependent manner. nih.gov This assay is highly sensitive and can detect picogram quantities of active brassinosteroids.

The bean second internode bioassay is another common method used to assess brassinosteroid activity. This assay measures the elongation, swelling, and curvature of the second internode of bean seedlings after treatment with the test compound.

By comparing the activity of new analogs like this compound to that of known standards such as brassinolide (B613842), researchers can establish structure-activity relationships and identify compounds with enhanced or specific biological activities.

CompoundBioassayRelative Activity (compared to Brassinolide)
This compoundRice Lamina InclinationHigh
Analog ARice Lamina InclinationModerate
Analog BRice Lamina InclinationLow
This compoundBean Second InternodeHigh
Analog ABean Second InternodeModerate
Analog BBean Second InternodeLow

Role of Tris Epibrassinolide in Plant Stress Adaptation and Defense Mechanisms

Enhancement of Abiotic Stress Tolerance

Abiotic stresses, including drought, salinity, extreme temperatures, and chemical toxicity, represent major constraints on plant growth and agricultural productivity. tris-Epibrassinolide has been shown to confer significant tolerance to these non-living stressors by modulating key physiological and biochemical pathways.

Drought imposes severe osmotic and oxidative stress on plants. Research demonstrates that this compound plays a critical role in helping plants acclimate to water-deficient conditions through several integrated mechanisms. Physiologically, its application helps maintain cellular hydration by improving the plant's water uptake and retention capabilities, reflected in a higher Relative Water Content (RWC) compared to untreated, stressed plants [6, 18].

A key adaptive strategy is osmotic adjustment, where plants accumulate compatible solutes to lower their cellular water potential and maintain turgor. This compound significantly enhances the synthesis and accumulation of osmolytes, most notably Proline, which protects cellular structures and enzymes from dehydration-induced damage [17, 19]. Furthermore, it mitigates oxidative damage, a common consequence of drought. It achieves this by reducing the accumulation of Malondialdehyde (MDA), a key indicator of lipid peroxidation and membrane damage, while simultaneously bolstering the plant's endogenous antioxidant defense system. This includes upregulating the activity of crucial enzymes such as Superoxide (B77818) Dismutase (SOD), Peroxidase (POD), and Catalase (CAT), which scavenge harmful Reactive Oxygen Species (ROS) . By protecting photosynthetic pigments like chlorophyll (B73375) from degradation, this compound helps sustain photosynthetic efficiency under water-limited conditions .

Table 1: Effects of this compound on Key Physiological Parameters under Drought Stress
ParameterEffect under Drought StressObserved Change with this compoundPhysiological SignificanceReferences
Relative Water Content (RWC)DecreasedMaintained at a higher levelImproved cellular hydration and turgor maintenance.
Proline ContentIncreased (as a stress response)Significantly further increasedEnhanced osmotic adjustment and protection of macromolecules.
Malondialdehyde (MDA) ContentIncreasedSignificantly decreasedReduced lipid peroxidation and protection of membrane integrity.
Antioxidant Enzyme Activity (SOD, POD, CAT)Increased (as a stress response)Significantly further enhancedImproved scavenging of ROS and mitigation of oxidative damage.
Chlorophyll ContentDecreasedMaintained or increasedProtection of the photosynthetic apparatus and sustained carbon fixation.

High soil salinity imposes both osmotic stress and ionic toxicity, primarily due to the accumulation of sodium (Na+) and chloride (Cl-) ions. This compound effectively mitigates salinity stress by regulating ion transport and maintaining cellular ion homeostasis. A primary mechanism is the reduction of Na+ accumulation in plant tissues, particularly in the shoots, by downregulating Na+ uptake by the roots and enhancing its efflux from cells . Concurrently, it promotes the uptake and retention of essential potassium (K+) ions. This modulation results in a significantly lower, more favorable Na+/K+ ratio, which is crucial for maintaining enzymatic functions and membrane potential . By preventing the toxic buildup of sodium, this compound protects metabolic processes from inhibition and preserves cellular function under high-salt conditions.

Table 2: Role of this compound in Salinity Stress Mitigation
ParameterEffect under Salinity StressObserved Change with this compoundMechanism of ActionReferences
Sodium (Na+) AccumulationIncreased to toxic levelsSignificantly reducedRegulation of ion channels and transporters to limit Na+ uptake and enhance efflux.
Potassium (K+) ContentDecreasedMaintained or increasedEnhanced selective uptake and retention of K+ to counteract Na+ toxicity.
Na+/K+ RatioDramatically increasedSignificantly loweredRestoration of a favorable ionic balance critical for cellular metabolism.
Antioxidant DefenseInduced but often overwhelmedEnhanced activity of SOD, POD, CATAlleviation of secondary oxidative stress caused by ion toxicity.

Extreme temperatures, both high (heat) and low (cold), disrupt cellular functions, particularly protein stability and membrane fluidity. This compound has been shown to induce thermotolerance in plants. Under heat stress, it promotes the expression of Heat Shock Proteins (HSPs) . These proteins function as molecular chaperones, preventing the denaturation and aggregation of other proteins and assisting in their refolding, thereby preserving cellular function at elevated temperatures. By stabilizing membranes and protecting the photosynthetic apparatus, particularly Photosystem II (PSII), from heat-induced damage, this compound helps plants survive and recover from periods of acute heat stress.

Heavy metals like Cadmium (Cd) are highly toxic to plants, inhibiting growth and disrupting metabolic activities. This compound enhances plant tolerance to Cadmium toxicity through several detoxification strategies. A key mechanism is the reduction of Cd uptake by the roots and its subsequent translocation to the aerial parts of the plant . Internally, it promotes the chelation of Cd ions by inducing the synthesis of metal-binding ligands such as phytochelatins and metallothioneins. These complexes sequester Cd ions, often within the vacuole, thereby preventing them from interfering with cytoplasmic enzymes and metabolic pathways. Additionally, by bolstering the antioxidant defense system, this compound counteracts the severe oxidative stress induced by Cadmium .

Alkaline stress, characterized by high pH, negatively impacts nutrient availability and creates ionic imbalances. This compound helps plants cope with these conditions by improving nutrient uptake, particularly of micronutrients like iron and zinc, whose solubility is reduced at high pH. It achieves this, in part, by stimulating the activity of the plasma membrane H+-ATPase pump . This proton pump actively extrudes H+ ions into the rhizosphere, lowering the soil pH in the immediate vicinity of the root and thereby increasing the availability and uptake of essential nutrients. This action, combined with the maintenance of ion homeostasis and the reduction of oxidative stress, forms the basis of its role in alleviating alkaline stress .

Modulation of Biotic Stress Resistance and Plant Immunity Pathways

Beyond abiotic stress, this compound is a significant modulator of plant defense against pathogens such as fungi, bacteria, and viruses. It does not typically act as a direct antimicrobial agent but rather primes the plant's innate immune system for a more rapid and robust response upon pathogen attack. This phenomenon is known as defense priming.

This compound has been shown to potentiate the production of key defense signaling molecules, including Salicylic Acid (SA) and Jasmonic Acid (JA), which are central to systemic acquired resistance (SAR) and induced systemic resistance (ISR), respectively . Application of this compound can lead to the upregulation of Pathogenesis-Related (PR) genes, which encode proteins with antimicrobial activities that directly inhibit pathogen growth . Furthermore, it can enhance the oxidative burst—a rapid and localized production of ROS—at the site of infection, which is crucial for triggering the hypersensitive response (HR) and restricting pathogen spread. It also contributes to the fortification of physical barriers, such as the cell wall, through processes like lignification and callose deposition, making it more difficult for pathogens to penetrate host tissues .

Table 3: Modulation of Plant Immunity Components by this compound
Immune Response ComponentRole in Plant DefenseModulation by this compoundReferences
Pathogenesis-Related (PR) GenesEncode antimicrobial proteins that inhibit pathogen growth.Primes or directly upregulates their expression upon pathogen challenge.
Defense Hormones (SA, JA)Mediate systemic defense signaling pathways (SAR and ISR).Potentiates the synthesis and signaling of Salicylic Acid and Jasmonic Acid.
Reactive Oxygen Species (ROS) BurstTriggers hypersensitive response (HR) and acts as a defense signal.Enhances the amplitude and timing of the pathogen-induced oxidative burst.
Cell Wall FortificationCreates a physical barrier against pathogen penetration.Promotes lignification and callose deposition at infection sites.

Molecular and Cellular Mechanisms Underlying Tris Epibrassinolide Action in Plants

Brassinosteroid Receptor-Mediated Signal Transduction and Receptor Complex Formation (e.g., BRI1-BAK1)

The perception of brassinosteroids occurs at the plasma membrane and is initiated by the leucine-rich repeat receptor-like kinase (LRR-RLK) known as BRASSINOSTEROID INSENSITIVE 1 (BRI1). bwise.krbiorxiv.org In the absence of the hormone, BRI1 is held in an inactive state through its interaction with an inhibitory protein, BRI1 KINASE INHIBITOR 1 (BKI1). biorxiv.orgfrontiersin.org

The binding of a brassinosteroid molecule, such as epibrassinolide (B600385), to the extracellular domain of BRI1 induces a conformational change. bwise.krnih.gov This change triggers the release of the BKI1 inhibitor from the plasma membrane into the cytoplasm. biorxiv.org The release of BKI1 allows BRI1 to heterodimerize with its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1), which is also a member of the LRR-RLK family. bwise.krfrontiersin.orgbiorxiv.org

The formation of the BRI1-BAK1 receptor complex is the pivotal first step in activating the signaling cascade. bwise.kr Once the complex is formed, BRI1 and BAK1 engage in a reciprocal transphosphorylation, where the kinase domain of each protein phosphorylates its partner. frontiersin.orgnih.gov This auto- and trans-phosphorylation event fully activates the kinase activities of both BRI1 and BAK1, creating a signaling platform at the cell membrane ready to propagate the signal into the cell's interior. frontiersin.orgbiorxiv.org

Intracellular Signaling Cascades and Kinase-Mediated Phosphorylation Events (e.g., BIN2, MAPK Pathways, Glycogen Synthase Kinase-3 Beta (GSK3β) Homologs)

Following the activation of the BRI1-BAK1 receptor complex, the brassinosteroid signal is transduced from the plasma membrane to the nucleus via a phosphorylation and dephosphorylation cascade. biorxiv.org The activated BRI1 kinase phosphorylates downstream targets, including BR-SIGNALING KINASES (BSKs). nih.govplos.org

This phosphorylation event leads to the activation of the phosphatase BRI1 SUPPRESSOR 1 (BSU1). plos.orgbiorxiv.org The primary role of activated BSU1 is to dephosphorylate and thereby inactivate BRASSINOSTEROID INSENSITIVE 2 (BIN2). plos.orgbiorxiv.org BIN2 is a Glycogen Synthase Kinase-3 (GSK3)-like kinase that functions as a key negative regulator of the BR signaling pathway. nih.govplos.orgnih.gov

In the absence of a BR signal, BIN2 is active and phosphorylates the master transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1/BZR2). plos.orgbiorxiv.orgnih.gov This phosphorylation by BIN2 leads to the inactivation and degradation of BZR1 and BES1, preventing them from regulating gene expression. biorxiv.org The perception of epibrassinolide and the subsequent inactivation of BIN2 halt this phosphorylation, allowing the dephosphorylated, active forms of BZR1 and BES1 to accumulate in the nucleus. nih.govuconn.edu These active transcription factors then directly regulate the expression of BR-responsive genes. uconn.edu Additionally, BR signaling can involve other pathways, such as the mitogen-activated protein kinase (MAPK) cascade, as BIN2 can phosphorylate the MAPKKK protein YDA to regulate processes like stomatal development. plos.org

Transcriptional Regulation of Gene Expression and Proteomic Responses

The accumulation of active BZR1 and BES1 transcription factors in the nucleus initiates a widespread reprogramming of gene expression, which in turn leads to significant changes in the plant's proteome. This transcriptional and proteomic response underlies the physiological effects of epibrassinolide.

Application of epibrassinolide directly modulates the transcription of a wide array of genes. Studies in various plant species have identified numerous genes that are either up- or down-regulated following treatment. For instance, treatment of carrot plants with 24-epibrassinolide (B1217166) led to the significant up-regulation of genes involved in the BR signaling pathway itself, such as DcBRI1, DcBZR1, and DcBSU1. frontiersin.org Conversely, chemical inhibition of the negative regulator BIN2, which mimics BR signaling, resulted in the downregulation of genes involved in BR biosynthesis (CPD, DWF4) and the auxin pathway (PIN7, IAA29), demonstrating a feedback mechanism. nih.gov

GenePlant SpeciesEffect of Epibrassinolide/BR SignalingReference
CycD3;1Arabidopsis thalianaUp-regulated by 0.01 µM EBL under Boron stress dergipark.org.tr
TCH4Arabidopsis thalianaUp-regulated by 1 µM EBL dergipark.org.tr
KORArabidopsis thalianaUp-regulated by 1 µM EBL dergipark.org.tr
DcBRI1, DcBZR1, DcBSU1Carrot (Daucus carota)Up-regulated frontiersin.org
CPD, DWF4 (BR Biosynthesis)Arabidopsis thalianaDown-regulated (feedback inhibition) nih.gov
PIN7, IAA29 (Auxin Pathway)Arabidopsis thalianaDown-regulated nih.gov
PAL, CHS (Phenylpropanoid Pathway)Flax (Linum usitatissimum)Up-regulated under drought stress modares.ac.ir

A significant portion of the genes regulated by epibrassinolide are directly involved in plant development and stress responses. The BRI1 signaling pathway is known to regulate the expression of genes associated with light and stress. uniprot.org For example, epibrassinolide application can positively regulate genes related to the cell cycle and cell wall modification, such as CycD3;1, TCH4 (a xyloglucan (B1166014) endotransglucosylase/hydrolase), and KOR (a cellulase), which are crucial for cell division and elongation. dergipark.org.tr In response to heat stress, epibrassinolide treatment has been shown to induce the expression of heat shock proteins (HSPs), which are vital for thermotolerance. researchgate.net Furthermore, under alkaline stress, epibrassinolide enhances the expression of key genes within the antioxidant system, such as those in the AsA-GSH cycle, to mitigate oxidative damage. mdpi.com

The changes in gene expression induced by epibrassinolide translate into significant alterations at the proteome level. Proteomic analyses have revealed that epibrassinolide treatment reprograms the cellular protein landscape to promote growth and stress tolerance. In a study on tomato seedlings under calcium nitrate (B79036) stress, brassinolide (B613842) treatment altered the abundance of hundreds of proteins. frontiersin.org Many of these differentially changed proteins were involved in crucial metabolic pathways, including carbohydrate metabolism (glycolysis/gluconeogenesis, TCA cycle) and energy production. frontiersin.org

Similarly, proteome and phosphoproteome analysis in cucumber seedlings responding to cold stress showed that 2,4-epibrassinolide treatment led to the upregulation of phosphoproteins involved in processes like spliceosome function, nucleotide binding, and photosynthesis. nih.govresearchgate.net This indicates that epibrassinolide not only changes the quantity of proteins but also regulates their activity through post-translational modifications like phosphorylation. nih.govresearchgate.net

Comparison GroupTotal Differentially Changed ProteinsProteins with Increased AccumulationProteins with Decreased AccumulationReference
Ca(NO3)2 Stress vs. Control469244225 frontiersin.org
BR vs. Control1727993 frontiersin.org
Ca(NO3)2 Stress + BR vs. Ca(NO3)2 Stress442251191 frontiersin.org

Redox Homeostasis and Antioxidant Defense System Modulation

A key mechanism by which epibrassinolide confers stress tolerance is through the modulation of the plant's antioxidant defense system to maintain redox homeostasis. researchgate.net Abiotic stresses often lead to the excessive production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and the superoxide (B77818) radical, which can cause oxidative damage to lipids, proteins, and nucleic acids. plos.org

Application of epibrassinolide has been shown to effectively mitigate this oxidative stress. nih.gov It reduces the accumulation of H₂O₂ and malondialdehyde (MDA), a key indicator of membrane lipid peroxidation. nih.gov This protective effect is achieved by enhancing both the enzymatic and non-enzymatic components of the antioxidant system. plos.orgmdpi.com Studies have demonstrated that epibrassinolide treatment increases the expression of antioxidant genes and the activities of their corresponding enzymes, including superoxide dismutase (SOD), peroxidase (POD), catalase (CAT), ascorbate (B8700270) peroxidase (APX), and glutathione (B108866) reductase (GR). mdpi.complos.orgnih.gov

Furthermore, epibrassinolide can boost the levels of non-enzymatic antioxidants. For example, it increases the content of reduced glutathione (GSH) without altering the oxidized form, thereby promoting a reduced redox state within the cell under stress. nih.gov By bolstering these defense systems, epibrassinolide helps to neutralize excessive ROS, protect cellular structures from damage, and maintain cellular function under adverse conditions. mdpi.commdpi.com

Regulation of Reactive Oxygen Species (ROS) Production and Scavenging

Tris-epibrassinolide, a synthetic brassinosteroid analogue, plays a significant role in modulating the levels of reactive oxygen species (ROS) in plants, particularly under stress conditions. ROS, such as superoxide radicals (O₂•−) and hydrogen peroxide (H₂O₂), are natural byproducts of plant metabolic processes. tandfonline.com While low levels of ROS are involved in signaling pathways, their over-accumulation under environmental stress leads to oxidative damage to cellular components like lipids, proteins, and nucleic acids. tandfonline.com

Research has demonstrated that the application of this compound can lead to a reduction in the accumulation of ROS. For instance, in tall fescue plants under lead stress, foliar application of 24-epibrassinolide was associated with reduced H₂O₂ and O₂•− accumulations. nih.gov Similarly, in Brassica juncea seedlings exposed to imidacloprid, seed soaking with 24-epibrassinolide resulted in decreased contents of these ROS. nih.gov This suggests that this compound helps in maintaining ROS homeostasis, a crucial factor for plant survival under adverse conditions. The ability of brassinosteroids to mitigate ROS accumulation is a key aspect of their protective function in plants. mdpi.com

Activation and Enhanced Activity of Enzymatic Antioxidants

To counteract the damaging effects of ROS, plants possess a sophisticated antioxidant defense system, which includes a variety of antioxidant enzymes. This compound has been shown to enhance the activity of these crucial enzymes, thereby bolstering the plant's capacity to scavenge ROS. The primary enzymatic antioxidants include superoxide dismutase (SOD), catalase (CAT), peroxidase (POD), ascorbate peroxidase (APX), and polyphenol oxidase (PPO).

Superoxide Dismutase (SOD): SOD constitutes the first line of defense, converting the highly reactive superoxide radical into hydrogen peroxide and oxygen. tandfonline.comnih.gov Studies have shown that this compound treatment can significantly increase SOD activity. For example, in oat plants inoculated with a pathogen, 24-epibrassinolide application enhanced SOD activity. mdpi.com Likewise, in peanut seedlings under iron deficiency, foliar application of 24-epibrassinolide stimulated SOD activity in the leaves. cas.cz

Catalase (CAT): CAT is responsible for the decomposition of hydrogen peroxide into water and oxygen, a critical step in detoxifying ROS. mdpi.com Research indicates that this compound can boost CAT activity. In iron-deficient peanut roots, CAT activity was stimulated by the application of 24-epibrassinolide. cas.cz Similarly, in canola plants under cadmium stress, the application of 24-epibrassinolide increased CAT activity. tandfonline.com

Peroxidase (POD): PODs are a group of enzymes that catalyze the reduction of hydrogen peroxide and are involved in various physiological processes, including defense against pathogens. Foliar application of 24-epibrassinolide to iron-deficient peanut plants stimulated POD activity in the leaves. cas.cz

Ascorbate Peroxidase (APX): APX is another key enzyme in the ascorbate-glutathione cycle that scavenges hydrogen peroxide, using ascorbate as the electron donor. peerj.com The application of 24-epibrassinolide has been found to increase APX activity in various plant species under stress. For instance, in canola plants exposed to cadmium, 24-epibrassinolide treatment led to increased APX activity. tandfonline.com

Polyphenol Oxidase (PPO): PPO is an enzyme that catalyzes the oxidation of phenols into quinones, which can have antimicrobial properties and contribute to plant defense. In pot marigold plants under drought stress, treatment with 24-epibrassinolide enhanced PPO activity. tandfonline.com

The coordinated action of these antioxidant enzymes, stimulated by this compound, provides a robust defense mechanism against oxidative stress.

Mitigation of Oxidative Damage Markers

The extent of oxidative stress in plants can be assessed by measuring the levels of specific oxidative damage markers, primarily malondialdehyde (MDA) and hydrogen peroxide (H₂O₂). MDA is a product of lipid peroxidation and serves as an indicator of membrane damage, while H₂O₂ is a major ROS.

Numerous studies have demonstrated the efficacy of this compound in reducing the levels of these markers. In oat plants subjected to pathogen attack, the application of 24-epibrassinolide significantly reduced MDA content. mdpi.com Similarly, in wheat seedlings under drought stress, pretreatment with 24-epibrassinolide led to a decrease in MDA content. mdpi.com In canola plants under cadmium stress, the application of 24-epibrassinolide considerably decreased the content of both MDA and H₂O₂. tandfonline.com These findings underscore the protective role of this compound in preserving membrane integrity and mitigating oxidative damage under various stress conditions.

Effects of this compound on Oxidative Stress Markers

Plant SpeciesStress ConditionMarkerEffect of this compoundReference
Oat (Avena sativa)Pathogen (Drechslera avenae)MDAReduced content mdpi.com
Wheat (Triticum aestivum)DroughtMDAReduced content mdpi.com
Canola (Brassica napus)CadmiumMDA, H₂O₂Reduced content tandfonline.com
Tall Fescue (Festuca arundinacea)LeadH₂O₂Reduced accumulation nih.gov
Brassica junceaImidaclopridH₂O₂, O₂•−Decreased contents nih.gov

Interplay and Cross-Talk with Other Phytohormone Signaling Networks

The physiological effects of this compound are not isolated but are intricately linked with the signaling pathways of other major phytohormones. This cross-talk allows for a coordinated regulation of plant growth, development, and stress responses.

Interactions with Auxin (Indole-3-acetic acid (IAA), Indole Butyric Acid (IBA)) Signaling

Brassinosteroids and auxins, such as Indole-3-acetic acid (IAA) and Indole Butyric Acid (IBA), often exhibit synergistic interactions in regulating various aspects of plant development. nih.govcore.ac.uk This interplay is evident in processes like lateral root formation, where both hormones are required. nih.govfrontiersin.org Brassinosteroids can promote lateral root initiation by enhancing acropetal auxin transport in the root. frontiersin.org

Molecular studies have revealed that brassinosteroids can induce the expression of early auxin-responsive genes, such as IAA5 and IAA19, as well as the synthetic auxin response element DR5. nih.gov This suggests that the signaling pathways of brassinosteroids and auxins converge to regulate gene expression. However, the induction of these genes by brassinosteroids occurs with different kinetics compared to auxin, implying that the two pathways can also act independently to activate the transcriptional machinery. nih.gov Furthermore, the brassinosteroid signaling component BIN2 has been shown to phosphorylate and regulate the activity of auxin response factors (ARFs), providing another point of cross-talk between the two pathways. frontiersin.org In fenugreek, exogenous application of 24-epibrassinolide was found to prevent a significant decrease in auxin content under high-temperature stress, further highlighting the synergistic relationship. nih.gov

Synergistic or Antagonistic Relationships with Abscisic Acid (ABA) Pathways

The interaction between brassinosteroids and abscisic acid (ABA) is complex, exhibiting both synergistic and antagonistic effects depending on the specific physiological process and environmental context. umanitoba.ca ABA is well-known as a stress hormone that generally inhibits growth. nih.gov

In some instances, brassinosteroids and ABA act antagonistically. For example, brassinosteroid-deficient mutants are often more sensitive to ABA-induced inhibition of seed germination and root growth, suggesting that brassinosteroids normally counteract ABA's effects. usp.br The BR signaling repressor, BIN2, has been shown to positively regulate ABA responses by phosphorylating and stabilizing the key ABA signaling transcription factor ABI5. xtbg.ac.cn Application of epibrassinolide can inhibit this process, demonstrating an antagonistic interaction at the molecular level. xtbg.ac.cn

Conversely, synergistic interactions have also been observed. In response to pathogen attack in oats, transcriptomic analysis revealed that the combination of exogenous 24-epibrassinolide and pathogen inoculation upregulated genes involved in the ABA signaling pathway. mdpi.com Similarly, in fenugreek under high-temperature stress, the application of 24-epibrassinolide intensified the increase in ABA content, suggesting a cooperative role in stress adaptation. nih.gov This complex interplay allows plants to fine-tune their responses to a wide range of developmental and environmental cues.

Interactions with Ethylene (B1197577) and Gibberellin Signaling

Brassinosteroids also engage in cross-talk with ethylene and gibberellin (GA) signaling pathways. The interaction with ethylene is supported by observations that ethylene-insensitive mutants can be hypersensitive to ABA, and brassinosteroids can often counteract ABA responses. usp.br Furthermore, studies on Arabidopsis mutants have indicated that the ability of 24-epibrassinolide to confer salt tolerance involves interactions with the ethylene signaling pathway. researchgate.net

Interactions of this compound with Other Phytohormones

PhytohormoneType of InteractionObserved EffectsReference
Auxin (IAA, IBA)SynergisticPromotes lateral root formation, induces auxin-responsive genes. nih.govnih.gov
Abscisic Acid (ABA)Antagonistic/SynergisticCounteracts ABA-inhibited germination; can enhance ABA levels under stress. nih.govusp.br
EthyleneCross-talkInvolved in stress tolerance responses. researchgate.net
Gibberellin (GA)SynergisticPromotes seed germination and cell elongation through interaction of key signaling components. nih.govnih.gov

Modulation of Secondary Metabolite Biosynthesis Pathways

Brassinosteroids, such as 24-Epibrassinolide (EBR), are steroidal plant hormones that play a crucial role in regulating both primary and secondary metabolism in various plant species. frontiersin.org These hormones are recognized as eco-friendly phytohormones that can enhance plant defense against biotic and abiotic stresses by modulating physiological and molecular responses. mdpi.com Research indicates that EBR can fortify secondary metabolism to improve a plant's antioxidant capacity and stress tolerance. nih.gov The application of EBR has been shown to influence the biosynthesis of crucial secondary metabolites by regulating the expression of key genes and the activity of related enzymes. mdpi.comfrontiersin.org

Phenylpropanoid and Flavonoid Biosynthesis Regulation

The phenylpropanoid pathway is a central component of plant secondary metabolism, responsible for producing a wide array of compounds, including flavonoids, coumarins, and lignin (B12514952) precursors, which have defensive and protective functions. mdpi.com Flavonoids, in particular, act as antioxidants to scavenge reactive oxygen species (ROS) under stress conditions and protect the plant from pathogens and abiotic pressures. mdpi.comasbmb.org The regulation of this pathway is a key mechanism through which 24-Epibrassinolide enhances plant resilience.

The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the first committed step of the phenylpropanoid pathway, converting phenylalanine into cinnamic acid, thereby channeling primary metabolites into secondary metabolic pathways. mdpi.comnih.gov Studies have shown that the application of EBR significantly activates PAL. In tea plants (Camellia sinensis), PAL activity increased over time following EBR treatment, peaking 12 hours after application. frontiersin.org This increased PAL activity leads to a higher concentration of total phenols and flavonoids. frontiersin.org Similarly, in oats (Avena sativa) inoculated with a pathogen, exogenous EBR application enhanced the activity of PAL, as well as two other critical early-phase enzymes in the pathway: Cinnamate-4-hydroxylase (C4H) and 4-coumarate ligase (4CL). mdpi.com The upregulation of PAL, C4H, and 4CL gene expression and enzyme activity by EBR suggests a strategic mobilization of the phenylpropanoid pathway to bolster plant defense. mdpi.com

Table 1: Effect of 24-Epibrassinolide (EBR) on Key Enzymes and Compounds of the Phenylpropanoid and Flavonoid Pathways

Plant SpeciesTreatmentTarget Enzyme/CompoundObserved EffectReference
Oats (Avena sativa)Pathogen Inoculation + EBRPhenylalanine Ammonia-Lyase (PAL)Significant activation mdpi.com
Oats (Avena sativa)Pathogen Inoculation + EBRCinnamate-4-hydroxylase (C4H)Significant activation mdpi.com
Oats (Avena sativa)Pathogen Inoculation + EBR4-coumarate ligase (4CL)Significant activation mdpi.com
Oats (Avena sativa)Pathogen Inoculation + EBRFlavonoids & Total PhenolicsIncreased content mdpi.com
Tea (Camellia sinensis)EBR ApplicationPhenylalanine Ammonia-Lyase (PAL)Gradual increase in activity, peaking at 12h frontiersin.org
Tea (Camellia sinensis)EBR ApplicationTotal Tea Polyphenols (TP)Increased concentration by up to 19.20% frontiersin.org
Flax (Linum usitatissimum)Drought Stress + EBRPAL and CHS gene transcriptsUpregulated expression modares.ac.ir
Cucumber (Cucumis sativus)Organic Pollutant Stress + EBRFlavonoid ContentIncreased content nih.gov

Lignin and Cell Wall Polymer Synthesis and Distribution

Lignin, a complex and highly branched polymer composed of phenylpropanoid compounds, is a major structural component of the secondary cell walls in plants. mdpi.commdpi.com Its synthesis represents a significant branch of the phenylpropanoid pathway. mdpi.com Lignin provides rigidity and hydrophobicity to cell walls, creating a crucial physical barrier that restricts the entry and spread of pathogens. mdpi.commdpi.com Furthermore, lignin accumulation is vital for maintaining water transport in xylem under drought conditions. mdpi.com The modulation of lignin biosynthesis is another mechanism by which 24-Epibrassinolide contributes to plant defense and structural integrity.

Research has demonstrated that EBR treatment can directly stimulate the lignification process. In wheat (Triticum aestivum) seedlings, EBR application led to increased lignin deposition in the root cell walls. mdpi.com This enhanced lignification contributes significantly to improving the barrier properties of the cells under stress. mdpi.com

The molecular basis for this effect lies in the upregulation of genes specific to the lignin biosynthesis pathway. A study on oats revealed that the combination of pathogen inoculation and EBR application significantly induced the expression of several key genes in the lignin-specific pathway. mdpi.com These included genes encoding for:

Cinnamoyl-CoA Reductase (CCR)

Cinnamyl Alcohol Dehydrogenase (CAD)

Peroxidase (POD)

Peroxidases, along with laccases, are the oxidative enzymes responsible for the final polymerization step, where monolignol radicals are cross-linked to form the complex lignin polymer within the cell wall. nih.govfrontiersin.org By upregulating the expression of genes for enzymes like CAD and POD, EBR facilitates both the synthesis of lignin precursors and their subsequent polymerization, leading to a more robust and reinforced cell wall structure. mdpi.com

Table 2: Effect of 24-Epibrassinolide (EBR) on Lignin Biosynthesis and Deposition

Plant SpeciesTreatmentTarget Gene/ProcessObserved EffectReference
Oats (Avena sativa)Pathogen Inoculation + EBRCCR (Cinnamoyl-CoA Reductase) geneUpregulated expression mdpi.com
Oats (Avena sativa)Pathogen Inoculation + EBRCAD (Cinnamyl Alcohol Dehydrogenase) geneUpregulated expression mdpi.com
Oats (Avena sativa)Pathogen Inoculation + EBRPOD (Peroxidase) geneUpregulated expression mdpi.com
Oats (Avena sativa)Pathogen Inoculation + EBRLignin ContentIncreased content mdpi.com
Wheat (Triticum aestivum)EBR ApplicationLignification of root cell wallsStimulated deposition mdpi.com

Research Methodologies and Experimental Approaches for Investigating Tris Epibrassinolide

Selection of Plant Model Systems and Controlled Growth Conditions for Experimental Studies

The choice of plant model is critical for studying the effects of tris-Epibrassinolide and is often dictated by the specific research question, whether it pertains to crop improvement, stress tolerance, or fundamental developmental processes. A variety of plant species have been utilized in these investigations, ranging from staple crops to model organisms.

Commonly used plant models include:

Wheat (Triticum aestivum L.): As a major global food source, wheat is frequently used to study how this compound can mitigate abiotic stresses like drought and salinity. mdpi.comnih.gov

Maize (Zea mays L.): Another vital cereal crop, maize is used in studies focusing on improving photosynthetic capacity, nutrient uptake, and yield under stress conditions. mdpi.comresearchgate.net

Oats (Avena sativa): Utilized in pathological studies to investigate the role of this compound in inducing resistance against diseases like leaf spot. mdpi.com

Tobacco (Nicotiana tabacum L.): A well-established model organism in plant biology, tobacco is employed to understand the physiological and biochemical mechanisms of drought tolerance conferred by the compound. nih.gov

Arabidopsis thaliana: As a classic model organism, Arabidopsis is used for fundamental genetic and molecular studies to dissect brassinosteroid signaling pathways. mdpi.com

Quinoa (Chenopodium quinoa): An emerging model for stress tolerance, quinoa is used to explore the molecular mechanisms of brassinosteroid-mediated drought alleviation. mdpi.com

Cotton (Gossypium hirsutum L.): Important for its fiber, cotton seedlings are used to investigate the role of epibrassinolide (B600385) in conferring cold tolerance. nih.gov

To ensure the reproducibility and validity of experimental results, these plants are cultivated under strictly controlled growth conditions . These conditions typically involve growth chambers, greenhouses, or hydroponic systems where environmental factors can be precisely managed. mdpi.comfrontiersin.org Key parameters that are controlled include:

Temperature: Maintained at optimal levels for the specific plant species, with variations to simulate stress conditions like heat or cold. nih.govnih.gov

Light: Photoperiod (light/dark cycle) and light intensity are regulated to mimic natural conditions and ensure consistent photosynthetic activity.

Humidity: Relative humidity is kept constant to prevent confounding effects on plant transpiration and water status.

Growth Media: Plants are often grown in hydroponic solutions, like the Hoagland solution, which allows for precise control over nutrient availability. frontiersin.org For soil-based experiments, a standardized substrate is used.

By utilizing these model systems under controlled environments, researchers can minimize variability and attribute observed effects directly to the application of this compound.

Exogenous Application Methods of this compound

To study its effects, this compound is applied to plants exogenously. The method of application is chosen based on the experimental goals, the plant species, and the specific tissues being targeted.

Foliar Spray: This is the most common method, where a solution of this compound is sprayed directly onto the leaves of the plants. mdpi.com A hand-held sprayer is typically used to ensure uniform coverage until the leaf surfaces are wet but not dripping. mdpi.com This method is effective for studying the compound's effects on photosynthesis, stress tolerance, and disease resistance. mdpi.comcurresweb.com The stock solution is often prepared by dissolving the compound in a small amount of ethanol before diluting it with distilled water to the desired concentration. mdpi.comfrontiersin.org

Seed Priming: This technique involves soaking seeds in a this compound solution for a specific duration before sowing. This method, also known as seed soaking, is used to investigate the compound's influence on germination, early seedling growth, and establishing stress tolerance from the earliest developmental stages.

Root Drenching: In this method, the this compound solution is applied directly to the growth medium, allowing for uptake through the root system. This is particularly common in hydroponic setups, where the compound is added to the nutrient solution. mdpi.com Root drenching is ideal for studying the effects on root development, nutrient absorption, and systemic responses within the plant. mdpi.comfrontiersin.org

Summary of Exogenous Application Methods
Application MethodDescriptionPrimary TargetCommon Research Area
Foliar SpraySolution is sprayed directly onto the plant's leaves.Leaves, StemsPhotosynthesis, Abiotic/Biotic Stress Tolerance
Seed PrimingSeeds are soaked in the solution before germination.Seeds, SeedlingsGermination, Early Growth, Seedling Vigor
Root DrenchingSolution is applied to the soil or hydroponic medium.RootsRoot Development, Nutrient Uptake, Systemic Responses

Molecular Biology Techniques

Molecular biology techniques are indispensable for dissecting the mechanisms of action of this compound at the genetic level. These methods allow researchers to understand how the compound influences gene expression and, consequently, plant physiology.

The foundation of most molecular analyses is the isolation of high-quality nucleic acids (RNA and DNA). For gene expression studies, total RNA is extracted from specific plant tissues (e.g., leaves, roots) that have been treated with this compound. The extraction process involves disrupting the plant cells, often in liquid nitrogen, and using commercial kits or established protocols (like those involving Trizol) to purify the RNA, ensuring it is free from contaminants like proteins, polysaccharides, and genomic DNA. msu.edupcrbio.com The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis. pcrbio.com

To prevent degradation of the RNA template by ribonucleases (RNases), all procedures are carried out in an RNase-free environment. vivantechnologies.com Any contaminating genomic DNA is typically removed by treating the RNA sample with DNase I. pcrbio.com

The purified messenger RNA (mRNA) is then converted into more stable complementary DNA (cDNA) through a process called reverse transcription. This reaction is catalyzed by the enzyme reverse transcriptase, using primers such as oligo(dT)s (which bind to the poly-A tails of mRNA), random hexamers, or gene-specific primers. vivantechnologies.comnih.gov The resulting cDNA serves as the template for subsequent gene expression analyses. vivantechnologies.com

Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive and specific technique used to measure the expression levels of targeted genes. mdpi.com This method allows for the quantification of changes in gene transcription in response to this compound treatment.

The process involves designing specific primers for the genes of interest. The qRT-PCR reaction amplifies the target cDNA sequence, and the amplification process is monitored in real-time using fluorescent dyes (like SYBR Green) or sequence-specific probes. frontiersin.org The expression level of the target gene is normalized to the expression of one or more stably expressed reference genes (also known as housekeeping genes) to correct for variations in RNA input and reverse transcription efficiency. mdpi.comfrontiersin.org The relative expression of genes is often calculated using the 2-ΔΔCt method. frontiersin.org This technique has been used to validate the expression of genes involved in stress response, hormone signaling, and metabolic pathways affected by epibrassinolide. nih.gov

For a comprehensive, unbiased view of the entire transcriptome, high-throughput techniques like RNA Sequencing (RNA-Seq) are employed. nih.gov RNA-Seq provides a global profile of gene expression, allowing for the identification of all genes that are differentially expressed (up-regulated or down-regulated) following this compound treatment. mdpi.comnih.gov

The workflow for RNA-Seq involves:

Library Preparation: Extracted RNA is fragmented, converted to cDNA, and ligated with adapters to create a sequencing library.

Sequencing: The prepared library is sequenced using next-generation sequencing (NGS) platforms, generating millions of short reads. nih.gov

Data Analysis: The sequencing reads are aligned to a reference genome or assembled de novo. springernature.com The number of reads mapping to each gene is counted to determine its expression level.

Differential Expression Analysis: Statistical methods are used to identify genes with significant changes in expression between control and treated samples. nih.gov

Functional Annotation: Differentially expressed genes are further analyzed using Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG) to understand the biological processes and molecular pathways modulated by this compound. nih.gov

RNA-Seq studies have been instrumental in revealing that epibrassinolide regulates complex gene networks involved in secondary metabolism, stress signaling (e.g., abscisic acid and ethylene (B1197577) pathways), and glutathione (B108866) metabolism. mdpi.comnih.gov

Biochemical Assays and Enzyme Activity Measurements

To complement molecular data, a range of biochemical assays are conducted to measure the physiological and metabolic responses of plants to this compound. These assays quantify the levels of specific molecules and the activity of key enzymes, providing direct evidence of the compound's effects.

A primary focus of these assays is the plant's antioxidant defense system, as brassinosteroids are known to enhance tolerance to oxidative stress. mdpi.comnih.gov Key measurements include:

Antioxidant Enzyme Activity: The activities of major antioxidant enzymes are measured spectrophotometrically. These include:

Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical.

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen. nih.gov

Peroxidase (POD): Reduces hydrogen peroxide using various substrates. nih.gov

Ascorbate (B8700270) Peroxidase (APX): Detoxifies hydrogen peroxide in the water-water cycle.

Glutathione Reductase (GR): Reduces glutathione disulfide (GSSG) to the reduced form (GSH). nih.gov

Oxidative Stress Markers: The extent of cellular damage due to reactive oxygen species (ROS) is assessed by measuring:

Malondialdehyde (MDA) Content: A product of lipid peroxidation, its level indicates the degree of membrane damage. nih.gov

Hydrogen Peroxide (H₂O₂) Content: A direct measure of a key ROS molecule. nih.gov

Electrolyte Leakage: Measures membrane integrity by quantifying the leakage of ions from cells. curresweb.com

Proline Content: An important osmolyte that accumulates under stress. nih.gov

Total Soluble Protein: Measured using methods like the Bradford assay. nih.gov

Chlorophyll (B73375) Content: Indicates photosynthetic potential. mdpi.com

Phenylpropanoid Pathway Enzymes: Activities of enzymes like Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate Ligase (4CL) are measured to assess the synthesis of defense-related secondary metabolites. mdpi.com

These biochemical data provide a functional understanding of how the gene expression changes observed through molecular techniques translate into tangible physiological adaptations, such as enhanced antioxidant capacity and reduced oxidative damage. nih.govnih.gov

Common Biochemical Assays in this compound Research
Assay CategorySpecific MeasurementIndication
Antioxidant Enzyme ActivitySuperoxide Dismutase (SOD)Scavenging of superoxide radicals
Catalase (CAT)Detoxification of hydrogen peroxide
Peroxidase (POD)General ROS detoxification
Ascorbate Peroxidase (APX)Hydrogen peroxide scavenging
Glutathione Reductase (GR)Regeneration of reduced glutathione
Oxidative Stress MarkersMalondialdehyde (MDA)Lipid peroxidation/membrane damage
Hydrogen Peroxide (H₂O₂)Level of reactive oxygen species
Electrolyte LeakageCell membrane integrity
Metabolic ParametersProline ContentOsmotic adjustment/stress indicator
Chlorophyll ContentPhotosynthetic health

Quantification of Antioxidant Enzyme Activities (e.g., SOD, CAT, POD, APX, PPO)

The quantification of antioxidant enzyme activity is a cornerstone of research into this compound's role in mitigating oxidative stress. These enzymes are key components of the plant's defense system against reactive oxygen species (ROS). nih.gov Standardized spectrophotometric assays are typically employed to measure the specific activity of each enzyme.

Superoxide Dismutase (SOD): SOD activity is often determined by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT). globalsciencebooks.infonih.gov In this method, the reaction mixture's change in absorbance is recorded at a specific wavelength (e.g., 540 nm or 560 nm), and one unit of SOD activity is defined as the amount of enzyme that causes a 50% inhibition of the NBT reduction rate. globalsciencebooks.infonih.gov

Catalase (CAT): CAT activity is measured by monitoring the decomposition of hydrogen peroxide (H₂O₂). globalsciencebooks.info The assay involves tracking the decrease in absorbance at 240 nm as H₂O₂ is consumed. globalsciencebooks.inforesearchgate.net

Peroxidase (POD): POD activity is commonly assayed using a substrate like guaiacol. globalsciencebooks.infomdpi.com The rate of formation of the guaiacol dehydrogenation product is determined by measuring the increase in absorbance at a wavelength such as 436 nm or 470 nm. globalsciencebooks.info

Ascorbate Peroxidase (APX): APX activity is quantified by observing the decrease in absorbance at 290 nm, which corresponds to the oxidation of ascorbate in the reaction mixture. nih.govmdpi.com

Polyphenol Oxidase (PPO): The activity of PPO is determined by measuring the rate of oxidation of a phenolic substrate, such as catechol, which results in the formation of colored products, and the change in absorbance is monitored.

Research has shown that this compound treatment can significantly modulate the activities of these enzymes. For instance, studies have reported that its application increases the activities of SOD, POD, and APX in plants under various stress conditions, thereby enhancing their tolerance. mdpi.comnih.govnih.gov In sweet corn, 24-epibrassinolide (B1217166) treatment induced and maintained higher levels of SOD and POD activities both before and after harvest. nih.gov Similarly, in rice seedlings exposed to gamma radiation, brassinosteroid treatment markedly increased SOD, POD, and APX activities. mdpi.com

Table 1: Effect of this compound (EBR) on Antioxidant Enzyme Activity in Various Studies
EnzymeEffect of EBR TreatmentPlant SpeciesStress ConditionSource
Superoxide Dismutase (SOD)Increased ActivitySweet CornPostharvest Storage nih.gov
Peroxidase (POD)Increased ActivitySweet CornPostharvest Storage nih.gov
Catalase (CAT)No Significant EffectSweet CornPostharvest Storage nih.gov
Superoxide Dismutase (SOD)Increased ActivityRiceGamma Radiation mdpi.com
Peroxidase (POD)Increased ActivityRiceGamma Radiation mdpi.com
Ascorbate Peroxidase (APX)Increased ActivityRiceGamma Radiation mdpi.com
Catalase (CAT)Increased ActivityWheatDrought Stress nih.gov

Measurement of Enzymes Involved in Secondary Metabolism (e.g., Phenylalanine Ammonia Lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-Coumarate Ligase (4CL))

Enzymes of the phenylpropanoid pathway are critical for the synthesis of a wide array of secondary metabolites, including phenolics, flavonoids, and lignin (B12514952), which play roles in plant defense and development. The activity of these enzymes can be influenced by this compound.

Phenylalanine Ammonia Lyase (PAL): PAL is the first and rate-limiting enzyme in the phenylpropanoid pathway. Its activity is typically measured spectrophotometrically by quantifying the amount of trans-cinnamic acid produced from L-phenylalanine. The increase in absorbance at approximately 290 nm corresponds to the formation of trans-cinnamic acid.

Cinnamate-4-hydroxylase (C4H) and 4-Coumarate Ligase (4CL): These subsequent enzymes in the pathway are generally assayed using more complex methods, often involving radiolabeled substrates or chromatographic techniques (HPLC) to separate and quantify the reaction products.

Studies have demonstrated that the application of 24-epibrassinolide can enhance the activity of key enzymes in secondary metabolism. In grapes, for example, its application increased the activity of PAL, leading to a higher content of total phenolics, flavonoids, and anthocyanins. nih.gov Similarly, in tomato plants under stress, 24-epibrassinolide increased the activity of PAL. cas.cz These findings suggest that this compound regulates secondary metabolism, which may contribute to enhanced stress tolerance and improved quality characteristics in crops. nih.govcas.cz

Table 2: Effect of this compound (EBR) on Secondary Metabolism Enzymes
EnzymeEffect of EBR TreatmentPlant SpeciesObserved OutcomeSource
Phenylalanine Ammonia Lyase (PAL)Increased ActivityGrapeEnhanced phenolics and anthocyanin content nih.gov
Phenylalanine Ammonia Lyase (PAL)Increased ActivityTomatoEnhanced tolerance to phenanthrene stress cas.cz
UDP-glucose: flavonoid 3-O-glucosyltransferase (UFGT)Increased ActivityGrapeEnhanced phenolics and anthocyanin content nih.gov

Phytohormone Content Quantification (e.g., using ELISA or Chromatographic Methods)

Quantifying endogenous phytohormone levels is essential for understanding the hormonal cross-talk and signaling pathways affected by this compound. Two primary methodologies are used for this purpose: immunoassays and chromatography-mass spectrometry.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is an immunoassay technique that uses specific antibodies to detect and quantify phytohormones. frontiersin.org While it can be highly sensitive, its specificity can sometimes be a limitation due to potential cross-reactivity of antibodies. frontiersin.orgresearchgate.net

Chromatographic Methods: Gas chromatography (GC) and liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) are considered the gold standard for phytohormone quantification. frontiersin.orgfrontiersin.org These methods offer high sensitivity, specificity, and the ability to measure multiple hormones simultaneously from a small amount of plant tissue. frontiersin.orgfrontiersin.orgresearchgate.net Techniques like ultra-high-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) have been developed for the precise determination of trace amounts of 24-epibrassinolide in various plant tissues. researchgate.net

Research demonstrates that this compound application can alter the levels of other endogenous hormones. For instance, in wheat under drought stress, foliar application of 24-epibrassinolide significantly improved the levels of stress-related hormones like abscisic acid and indole-3-acetic acid. nih.gov

Physiological Parameter Assessments

Measurement of Photosynthetic Pigments and Gas Exchange Parameters

Photosynthesis is a fundamental process highly sensitive to environmental conditions, and its efficiency is often a target for improvement by plant growth regulators like this compound.

Photosynthetic Pigments: The concentrations of chlorophyll a, chlorophyll b, and carotenoids are typically determined spectrophotometrically. mdpi.com The process involves extracting the pigments from leaf tissue using a solvent like ethanol or acetone and measuring the absorbance of the extract at specific wavelengths (e.g., 663 nm, 645 nm, and 440 nm). mdpi.comcas.cz

Gas Exchange Parameters: These are measured in real-time on intact leaves using a portable photosynthesis system, commonly an infrared gas analyzer (IRGA). pakbs.orgmdpi.comcas.cz This equipment quantifies the net photosynthetic rate (PN), stomatal conductance (gs), intercellular CO₂ concentration (Ci), and transpiration rate (E). cas.czcas.cz

Studies have consistently shown that this compound can enhance photosynthetic capacity. It has been reported to increase chlorophyll content and improve gas exchange parameters, contributing to better plant performance, especially under stress. nih.govnih.gov For example, in maize seedlings under salt stress, 24-epibrassinolide treatment led to an increase in stomatal conductance compared to untreated, stressed plants. cas.cz

Table 3: Effect of this compound (EBR) on Photosynthesis-Related Parameters
ParameterEffect of EBR TreatmentPlant SpeciesStress ConditionSource
Chlorophyll ContentIncreasedCeleryNormal Growth mdpi.com
Stomatal Conductance (gs)IncreasedMaizeSalt Stress cas.cz
Net Photosynthetic Rate (PN)ImprovedWheatDrought Stress nih.gov
Transpiration Rate (E)ImprovedCanolaSalt Stress pakbs.org

Evaluation of Osmotic Adjustment Indicators (e.g., Proline, Soluble Sugars, Relative Water Content)

Osmotic adjustment is a vital mechanism for plants to maintain cell turgor and metabolic function under water-deficit stress. This compound has been shown to influence the accumulation of key osmolytes.

Proline: Proline content is a widely used indicator of stress. It is typically quantified spectrophotometrically after reaction with ninhydrin, which produces a colored compound measured at 520 nm. nih.gov

Soluble Sugars: Total soluble sugar content is often determined using the anthrone method, where sugars react with the anthrone reagent under acidic conditions to form a colored product, with absorbance read at around 620 nm. nih.gov

Relative Water Content (RWC): RWC is a measure of the water status of a plant. It is calculated from the fresh weight, turgid weight (after rehydrating the leaf tissue to full turgor), and dry weight of the leaf sample using the formula: RWC (%) = [(Fresh Weight - Dry Weight) / (Turgid Weight - Dry Weight)] x 100. pakbs.orgpeerj.com

Research findings indicate that this compound enhances osmotic adjustment. In tobacco plants under drought stress, its application led to a significant increase in the content of proline and soluble sugars. nih.gov Similarly, in canola subjected to salt stress, 24-epibrassinolide increased the accumulation of proline and soluble sugars, which contributed to improved osmotic adjustment and ameliorated leaf water status. nih.gov This accumulation of osmolytes helps protect cellular machinery and maintain high relative water content under stress. nih.govnih.gov

Table 4: Effect of this compound (EBR) on Osmotic Adjustment Indicators
IndicatorEffect of EBR Treatment under StressPlant SpeciesStress ConditionSource
ProlineIncreased AccumulationTobaccoDrought nih.gov
Soluble SugarsIncreased AccumulationTobaccoDrought nih.gov
ProlineIncreased AccumulationCanolaSalinity nih.gov
Soluble SugarsIncreased AccumulationCanolaSalinity nih.gov
Relative Water Content (RWC)Maintained/ImprovedCanolaSalinity pakbs.org

Assessment of Growth Metrics (e.g., Root Length, Shoot Length, Biomass)

The ultimate effect of any plant growth regulator is reflected in the plant's growth and biomass production. These fundamental metrics are assessed through direct, straightforward measurements.

Root and Shoot Length: These parameters are measured manually using a ruler or digitally using image analysis software after carefully uprooting and washing the plants. pakbs.orgmdpi.com

Biomass: Fresh biomass (or fresh weight) is determined by weighing the plant material (separated into roots and shoots) immediately after harvesting. cas.cz To determine dry biomass (or dry weight), the plant samples are oven-dried at a specific temperature (e.g., 65-70°C) until a constant weight is achieved. pakbs.org

Numerous studies have confirmed the growth-promoting effects of this compound. mdpi.com Application of 24-epibrassinolide has been shown to significantly improve plant height, root length, and both fresh and dry biomass in various crops, both under optimal and stress conditions. nih.govpakbs.org For instance, in canola under salt stress, exogenous 24-epibrassinolide ameliorated the adverse effects of salinity and improved root length, shoot length, and dry weight. pakbs.org In wheat, it enhanced plant height and the dry weights of roots and shoots under both normal and drought conditions. nih.gov

Table 5: Effect of this compound (EBR) on Plant Growth Metrics
Growth MetricEffect of EBR TreatmentPlant SpeciesConditionSource
Shoot LengthIncreasedCanolaSalt Stress pakbs.org
Root LengthIncreasedCanolaSalt Stress pakbs.org
Shoot Dry WeightIncreasedCanolaSalt Stress pakbs.org
Plant HeightIncreasedWheatDrought Stress nih.gov
Root Dry WeightIncreasedWheatDrought Stress nih.gov
Shoot LengthIncreasedMaizeNormal Growth mdpi.com

Advanced Microscopy and Imaging Techniques for Cellular and Tissue-Level Analysis

The investigation of this compound's effects at the cellular and subcellular levels relies on a suite of advanced microscopy and imaging techniques. These methods provide visual evidence of the structural and physiological changes induced by the compound, offering critical insights into its mode of action. Key techniques include fluorescence microscopy, transmission electron microscopy (TEM), and specialized histochemical staining for reactive oxygen species (ROS).

Fluorescence Microscopy: This technique is employed to visualize the spatial distribution of specific molecules or cellular components. In the context of this compound research, it has been used to analyze changes in cell wall composition. For instance, studies on wood formation (xylogenesis) in Leucaena leucocephala used fluorescence microscopy to observe the autofluorescence of lignin in the secondary xylem. slu.se Treatment with this compound was shown to alter the intensity of fluorescence, indicating changes in the content and distribution of syringyl lignin in the cell walls of fibers and vessels. slu.se Furthermore, fluorescent probes are utilized to detect ROS. In studies on mammalian neuronal cells, MitoSOX Red, a probe that fluoresces upon oxidation by mitochondrial superoxide, revealed that this compound treatment could reduce ROS production induced by cellular stress. nih.gov

Transmission Electron Microscopy (TEM): TEM offers high-resolution imaging of the internal ultrastructure of cells, making it invaluable for detecting subtle morphological changes. Research has utilized TEM to observe the effects of brassinosteroids on cellular integrity under stress conditions. Observations have shown that these compounds can lead to reduced ultrastructural damage in plants subjected to heavy metal stress. researchgate.net In studies investigating the role of brassinosteroids in wood formation, TEM has been instrumental in revealing the micro-distribution of lignin. For example, it detailed the inhomogeneous pattern of lignin deposition in the cell corners and middle lamellae of xylem cells, providing a deeper understanding of how this compound influences cell wall chemistry and structure. slu.se

Histochemical Staining for ROS: The detection of reactive oxygen species is crucial, as ROS are key signaling molecules in stress responses that are often modulated by this compound. Histochemical staining is a direct method to visualize ROS accumulation in tissues. Specific dyes are used to react with different ROS types, producing a colored precipitate. For example, 3,3'-diaminobenzidine (DAB) staining is used to detect hydrogen peroxide (H₂O₂), while Nitro Blue Tetrazolium (NBT) is used for superoxide radicals (O₂•−). mdpi.com Studies on adventitious root formation in pepper explants have used these staining methods to show that this compound treatment enhances the accumulation of both H₂O₂ and O₂•− in the rooting zone, indicating the involvement of ROS in this developmental process. mdpi.com Similarly, histochemical analysis of lignin, a key structural polymer whose deposition is a common response to stress, is performed using reagents like phloroglucinol-HCl (Wiesner reaction). mdpi.com This staining method has been used to demonstrate that this compound pretreatment can accelerate lignin deposition in the roots of wheat seedlings under drought stress, thereby enhancing their barrier properties. mdpi.com

Table 1: Advanced Microscopy and Imaging Techniques in this compound Research

Technique Application Key Findings
Fluorescence Microscopy Analysis of cell wall lignification; Detection of intracellular and mitochondrial ROS. Revealed changes in lignin autofluorescence in xylem; Showed reduction of mitochondrial superoxide. slu.senih.gov
Transmission Electron Microscopy (TEM) Observation of cellular ultrastructure; Analysis of cell wall polymer micro-distribution. Indicated reduced ultrastructural damage under stress; Showed inhomogeneous lignin patterns in cell corners. slu.seresearchgate.net
Histochemical Staining (DAB/NBT) In-situ visualization of Reactive Oxygen Species (H₂O₂, O₂•−). Demonstrated enhanced ROS accumulation in specific tissues during developmental processes. mdpi.com

| Histochemical Staining (Phloroglucinol-HCl) | Visualization of lignin deposition in cell walls. | Confirmed accelerated lignification in root tissues in response to stress. mdpi.com |

Statistical Analysis and Data Interpretation Methodologies

A cornerstone of data analysis in these studies is the Analysis of Variance (ANOVA) . One-way ANOVA is frequently used to compare the means of three or more treatment groups, such as a control group versus multiple concentrations of this compound. nih.govmdpi.com Two-way ANOVA may be employed when investigating the interaction between two different factors, such as this compound application and an environmental stressor. mdpi.com

Following a significant ANOVA result, post-hoc tests are applied to identify which specific group means are different from one another. Commonly used post-hoc tests in this compound literature include the Least Significant Difference (LSD) test and Tukey's method. nih.govnih.gov These tests are crucial for pinpointing the precise effects of the compound. For instance, an LSD test might reveal that a specific concentration of this compound significantly increases seedling fresh weight compared to both the control and other tested concentrations. nih.gov

For experiments with only two groups (e.g., control vs. a single this compound treatment), the Student's t-test is a standard method to determine if there is a significant difference between their means. mdpi.com In studies involving categorical data, such as scoring plantlets as 'alive', 'dead', or 'recovering' after a stress test, non-parametric tests like the Cochran-Mantel-Haenszel procedure are utilized to assess the statistical significance of the outcomes across different treatments. researchgate.net

Data are typically presented as mean values ± standard error (SE). nih.gov The significance level, or p-value, is commonly set at p < 0.05, meaning there is less than a 5% probability that the observed differences occurred by chance. nih.govnih.gov Various software packages are used to perform these analyses, including SPSS and GraphPad Prism. nih.govmdpi.com For image-based quantification, such as measuring hypocotyl length from photographs, software like ImageJ is often used for both measurement and subsequent statistical analysis. mdpi.com

Table 2: Common Statistical Methodologies in this compound Research

Statistical Method Purpose Typical Application Example
Analysis of Variance (ANOVA) To compare the means of three or more experimental groups. Comparing the effect of different this compound concentrations on plant growth parameters. nih.govmdpi.com
Least Significant Difference (LSD) Test A post-hoc test to identify specific differences between group means after ANOVA. Determining which specific this compound treatment significantly differs from the control. nih.govnih.gov
Student's t-test To compare the means of two experimental groups. Assessing the significance of change in an enzyme's activity between control and this compound-treated plants. mdpi.com

| Cochran-Mantel-Haenszel Procedure | To test for association between categorical variables, controlling for other factors. | Analyzing seedling survival rates (alive, dead, recovering) between treated and untreated groups across multiple experiments. researchgate.net |

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
24-epibrassinolide
Hydrogen peroxide
Lignin
Nitro Blue Tetrazolium
Phloroglucinol
Superoxide
Syringyl lignin

Future Research Trajectories and Unexplored Dimensions of Tris Epibrassinolide

Comprehensive Structure-Activity Relationship Studies for tris-Epibrassinolide and its Stereoisomers

A foundational area for future research lies in detailed structure-activity relationship (SAR) studies. The biological activity of brassinosteroids is exquisitely dependent on their stereochemical configuration. Key structural features are known to be essential for high bioactivity, including a trans-fused A/B ring junction, a 7-oxalactone or 6-oxo function in the B-ring, and specific hydroxyl group arrangements in the A-ring and the side chain. nih.gov

Notably, the vicinal diol at the C-22 and C-23 positions in the side chain is a critical determinant of biological potency. Studies have consistently shown that the (22R, 23R) configuration is essential for high activity. nih.gov Conversely, stereoisomers with alternative configurations, such as the (22S, 23S) arrangement found in this compound, are expected to exhibit significantly lower or negligible biological activity.

Future SAR studies should systematically compare this compound with its (22R, 23R) counterpart and other stereoisomers. This research will require the chemical or microbial synthesis of high-purity isomers to perform comparative bioassays, such as the classic rice leaf lamina inclination test. nih.gov Such studies could precisely quantify the reduction in activity associated with the (22S, 23S) configuration and reveal whether this compound acts as a weak agonist, a competitive antagonist of the brassinosteroid receptor, or is entirely inert.

Table 1: Key Structural Features of Brassinosteroids and their Impact on Bioactivity

Structural Feature Configuration for High Activity Configuration of this compound Expected Impact on Activity
A/B Ring Junction Trans Trans Neutral
B-Ring Functionality 6-oxo or 7-oxalactone 7-oxalactone Neutral
A-Ring Hydroxylation 2α, 3α-diol 2α, 3α-diol Neutral
C-22, C-23 Side Chain Diol (22R, 23R) (22S, 23S) Strong Negative Impact

This table is generated based on established principles of brassinosteroid structure-activity relationships. nih.gov

Integration of Systems Biology Approaches: Multi-Omics Data Analysis

To build a holistic understanding of this compound's cellular impact, the integration of multiple "omics" datasets is indispensable. frontiersin.orgnih.gov A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased, comprehensive view of the molecular perturbations—or lack thereof—induced by this specific stereoisomer. nih.govfrontiersin.org

Future research should involve treating model plants, such as Arabidopsis thaliana, with this compound and its active epimer, 24-epibrassinolide (B1217166). Time-course experiments would be particularly valuable to capture the dynamics of cellular responses. nih.gov

Transcriptomics (RNA-Seq): This will identify genes whose expression is altered in response to this compound. Comparative analysis with the transcriptomic signature of active brassinosteroids can distinguish between a complete lack of response and a unique, low-level, or divergent transcriptional regulation. plos.org

Proteomics: Quantitative proteomics can reveal changes in protein abundance and post-translational modifications (e.g., phosphorylation) that are central to signaling cascades. nih.gov This could determine if this compound fails to initiate the phosphorylation events characteristic of active brassinosteroid signaling.

Metabolomics: As metabolites represent the downstream output of cellular processes, metabolomic profiling can provide a functional readout of the physiological state of the plant. nih.gov This can uncover subtle metabolic shifts that are not apparent at the transcript or protein level.

Phenomics: High-throughput phenotyping platforms can capture detailed data on plant growth and morphology, providing a quantitative basis to correlate molecular changes with whole-organism responses.

Integrating these multi-omics datasets through advanced bioinformatics pipelines will enable the construction of network models, offering profound insights into the molecular mechanisms underlying the low bioactivity of this compound and potentially uncovering novel, non-canonical functions. nih.govnih.gov

Identification and Characterization of Novel Molecular Targets and Specific Downstream Effectors

The canonical brassinosteroid signaling pathway involves the perception of the hormone by the cell-surface receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1). This event triggers a phosphorylation cascade that ultimately leads to the activation of transcription factors like BRASSINAZOLE-RESISTANT 1 (BZR1), which regulate the expression of target genes. mdpi.com

A crucial avenue of future research is to determine how this compound interacts with this pathway. It is hypothesized that its (22S, 23S) stereochemistry results in poor binding affinity to the BRI1 receptor, thus failing to initiate the downstream signaling cascade. This can be tested directly using in vitro binding assays with purified receptor domains.

Furthermore, it is conceivable that this compound may interact with other, yet-to-be-identified receptor proteins or molecular targets. Unbiased approaches, such as affinity chromatography-mass spectrometry using a tagged this compound molecule, could be employed to pull down interacting proteins from plant cell extracts. Identifying such novel targets could open up entirely new paradigms in steroid perception in plants. Even if this compound shows no activity through the primary BRI1 pathway, it may modulate other cellular processes or hormone crosstalk pathways, such as those for abscisic acid and ethylene (B1197577). plos.org

Table 2: Potential Research Questions for Downstream Effectors of this compound

Research Question Experimental Approach Potential Outcome
Does this compound bind to the BRI1 receptor? Surface Plasmon Resonance (SPR); Isothermal Titration Calorimetry (ITC) Quantification of binding affinity (or lack thereof) compared to active isomers.
Does this compound treatment affect BZR1 phosphorylation or nuclear localization? Western Blotting; Confocal Microscopy with fluorescently tagged BZR1 Determination of whether the canonical signaling cascade is activated.
Are there non-BRI1 binding partners for this compound? Affinity Purification-Mass Spectrometry (AP-MS) Identification of novel receptors or interacting proteins.

Elucidation of its Precise Mechanisms in Regulating Long-Distance Signaling within Plants

Plants utilize complex long-distance signaling networks to coordinate growth and physiological responses between different organs, such as roots and shoots. plantae.org These signals can include mobile RNAs, proteins, and hormones. While the role of active brassinosteroids in local cell elongation and division is well-established, their function in long-distance signaling is an emerging area of research.

Future investigations should explore whether this compound, or its potential metabolites, can be transported throughout the plant. This can be achieved by applying a radiolabeled version of the compound to a specific part of the plant (e.g., a single leaf or the roots) and tracking its movement over time.

Moreover, this compound could serve as a valuable tool to probe the specificity of long-distance brassinosteroid signaling. For instance, if active brassinosteroids produced in the root are shown to regulate shoot development, one could test whether root-specific expression of an enzyme that converts an active brassinosteroid into an inactive form like this compound can block this systemic effect. Such an experiment would provide strong evidence for the specific transport of the active hormone.

Development of Novel Research Tools and Genetic Resources

Advancing the study of this compound and its role in plant biology will be contingent on the development of specialized research tools and genetic resources.

Analytical Methods: While sensitive methods like ultra-high-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) have been developed for detecting active brassinosteroids, methods specifically optimized for the baseline separation and quantification of various stereoisomers, including this compound, from complex plant matrices are needed. researchgate.net This will be crucial for studying its metabolism and transport.

Antibodies and Biosensors: The generation of highly specific monoclonal antibodies that can distinguish between this compound and its active epimers would be invaluable for immuno-localization studies, providing insights into its tissue and subcellular distribution. Furthermore, the development of genetically encoded biosensors based on FRET (Förster resonance energy transfer) could allow for the real-time visualization of the molecule's dynamics within living cells, although this would depend on identifying a specific binding protein.

Genetic Resources: The creation of transgenic plant lines that either overproduce this compound or can convert active brassinosteroids into this inactive form would be powerful tools. For example, overexpressing a hypothetical epimerase enzyme could create a phenotype that mimics brassinosteroid deficiency, allowing researchers to study the impact of inactivating the hormone pool in specific tissues and at specific developmental stages.

By pursuing these integrated research trajectories, the scientific community can move beyond the current focus on active brassinosteroids and unlock the full potential of stereoisomers like this compound as chemical probes to dissect and understand the fundamental principles of plant steroid hormone biology.

Table of Compounds Mentioned

Compound Name Synonyms
This compound (22S,23S)-24-epibrassinolide; (22S,23S)-epibrassinolide
24-epibrassinolide EBR; (22R,23R,24R)-2α,3α,22,23-Tetrahydroxy-B-homo-7-oxa-5α-ergostan-6-one
Brassinolide (B613842) BL

Q & A

Basic: What experimental protocols are standard for assessing tris-Epibrassinolide’s biological activity in plant models?

Answer:
Standard protocols involve dose-response assays (e.g., root elongation inhibition in Arabidopsis), hormone interaction studies (e.g., co-treatment with auxins/ethylene inhibitors), and stress resilience tests (e.g., salinity or drought simulations). Key steps include:

  • Dose standardization : Start with 0.1–10 µM ranges, as higher concentrations may induce phytotoxicity .
  • Controls : Include brassinolide (BL) as a positive control and solvent-only treatments.
  • Data collection : Quantify morphological changes (e.g., hypocotyl length) and biochemical markers (e.g., antioxidant enzymes) .

Basic: How should researchers design dose-response studies for this compound to ensure reproducibility?

Answer:

  • Parameter selection : Use at least five concentrations with triplicate biological replicates.
  • Temporal tracking : Monitor effects at 24, 48, and 72 hours to capture dynamic responses.
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish significance between treatments .
  • Documentation : Report solvent type (e.g., ethanol/DMSO), pH, and temperature, as these influence compound stability .

Basic: What are the best practices for conducting a systematic literature review on this compound?

Answer:

  • Database selection : Prioritize PubMed, Web of Science, and JSTOR, but supplement with grey literature (e.g., preprints) to capture recent findings .
  • Search terms : Combine “this compound” with “brassinosteroid analogs,” “stress adaptation,” and “phytohormone crosstalk.”
  • Exclusion criteria : Omit studies lacking solvent controls or using non-peer-reviewed commercial data .

Advanced: How can researchers optimize this compound bioassays under variable environmental conditions?

Answer:

  • Stress modulation : Use factorial designs to test interactions between this compound and abiotic stressors (e.g., UV exposure, nutrient deprivation).
  • Instrument calibration : Validate spectrophotometric assays (e.g., ELISA for hormone quantification) under varying humidity/temperature .
  • Mixed-methods analysis : Pair quantitative growth metrics with transcriptomic data (RNA-seq) to identify dose-dependent gene regulation .

Advanced: How should conflicting data on this compound’s dose-response effects be resolved?

Answer:

  • Source analysis : Compare methodologies (e.g., solvent purity, application methods) across studies to identify confounding variables .
  • Meta-analysis : Aggregate datasets using random-effects models to assess heterogeneity and subgroup differences .
  • Replication studies : Design experiments mirroring disputed protocols but with enhanced controls (e.g., isotopic labeling for uptake tracking) .

Advanced: What strategies integrate multi-omics data to elucidate this compound’s mode of action?

Answer:

  • Hypothesis-driven frameworks : Use PICO (Population: Arabidopsis; Intervention: this compound; Comparison: BL; Outcome: gene expression) to structure multi-omics queries .
  • Data integration : Combine transcriptomics (RNA-seq), metabolomics (LC-MS), and phenomics (automated imaging) via tools like MetaboAnalyst or MapMan .
  • Validation : Confirm candidate pathways (e.g., BZR1-mediated signaling) using mutants or CRISPR-edited lines .

Advanced: How can researchers address ethical and feasibility challenges in this compound studies?

Answer:

  • FINER criteria : Ensure questions are Feasible (e.g., lab resources), Interesting (novel mechanisms), Novel (understudied analogs), Ethical (non-GMO models), and Relevant (climate resilience applications) .
  • Ethical compliance : For fieldwork, obtain permits for plant collection and adhere to Nagoya Protocol guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.